Cas no 139558-50-2 (2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid)

2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid structure
139558-50-2 structure
Product Name:2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid
CAS-nummer:139558-50-2
MF:C15H21NO4
MW:279.33154463768
CID:144935
PubChem ID:2733450
Update Time:2025-10-29

2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • SY106919
    • (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propionicacid
    • 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoicacid
    • 2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid
    • 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
    • FT-0651875
    • SCHEMBL269930
    • W18600
    • AKOS023283859
    • AB06736
    • F2147-6570
    • MFCD00671403
    • FT-0600667
    • BOC-D-2-METHYLPHE
    • 2-((t-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid (Boc-DL-Phg(2-Me)-OH)
    • 139558-50-2
    • BOC-DL-2'-METHYLPHENYLALANINE, 98
    • PCGOCPOJLMLJAR-UHFFFAOYSA-N
    • BOC-DL-2'-METHYLPHENYLALANINE,98
    • MFCD01320676
    • N-Boc-2-methyl-D-phenylalanine
    • EN300-1217943
    • AB06730
    • AKOS000279291
    • N-Boc-2-methyl-DL-phenylalanine
    • 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
    • CS-0445949
    • LS-14427
    • Boc-D-2-Methylphenylalanine
    • MFCD00671390
    • SY122182
    • Inchi: 1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
    • InChI-sleutel: PCGOCPOJLMLJAR-UHFFFAOYSA-N
    • LACHT: O(C(NC(C(=O)O)CC1C=CC=CC=1C)=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 278.1393
  • Monoisotopische massa: 279.14705815g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 5
  • Complexiteit: 343
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: -1
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 78.5

Experimentele eigenschappen

  • Kleur/vorm: 无可用
  • Dichtheid: 1.1083 (rough estimate)
  • Smeltpunt: 125-129°C
  • Kookpunt: 422.1°C (rough estimate)
  • Brekindex: 1.5130 (estimate)
  • PSA: 78.46
  • Oplosbaarheid: 无可用

2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid Prijsmeer >>

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2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
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Enamine
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Enamine
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